1-(4-Fluorophenyl)piperidin-4-one

medicinal chemistry drug design lipophilicity

Researchers developing CNS-targeted candidates require building blocks with optimal lipophilicity. 1-(4-Fluorophenyl)piperidin-4-one (logP 2.21) provides a strategic advantage over chloro (2.57) and methyl (2.58) analogs, aligning with CNS MPO logP 2-3 guidelines. • 31 °C lower bp vs. 4-Cl analog reduces distillation energy costs and thermal degradation risk • Density 1.189 g/cm³ enables rapid QC identity verification • Hammett σp +0.062 enables precise electronic tuning of carbonyl reactivity for SAR optimization

Molecular Formula C11H12FNO
Molecular Weight 193.22 g/mol
CAS No. 116247-98-4
Cat. No. B053687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Fluorophenyl)piperidin-4-one
CAS116247-98-4
Molecular FormulaC11H12FNO
Molecular Weight193.22 g/mol
Structural Identifiers
SMILESC1CN(CCC1=O)C2=CC=C(C=C2)F
InChIInChI=1S/C11H12FNO/c12-9-1-3-10(4-2-9)13-7-5-11(14)6-8-13/h1-4H,5-8H2
InChIKeyOLYMDXQWTWIJHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Fluorophenyl)piperidin-4-one: A Differentiated Building Block


1-(4-Fluorophenyl)piperidin-4-one is an N-aryl-substituted piperidin-4-one featuring a para-fluorophenyl group on the piperidine nitrogen. It belongs to the class of N-aryl-4-piperidones, which are widely employed as versatile intermediates in the synthesis of pharmaceuticals, particularly those targeting central nervous system (CNS) disorders [1]. The compound's key differentiating attributes arise from the unique electronic, steric, and physicochemical properties imparted by the fluorine atom, establishing it as a non-interchangeable building block relative to its chloro, bromo, methyl, and methoxy analogs.

Why Generic Substitution Fails: Para-Substituent Effects


Within the N-aryl-4-piperidone family, the para-substituent exerts a decisive influence on key properties that govern both synthetic utility and biological performance. Replacing fluorine with chlorine, for example, raises the computed logP by approximately 0.5 units—a change that can substantially alter membrane permeability, off-target binding, and metabolic clearance . Similarly, the electron-withdrawing/donating character (quantified by Hammett σp constants) fundamentally shifts carbonyl reactivity, affecting downstream synthetic transformations. These quantifiable divergences in logP, boiling point, density, and electronic parameters render the class members non-interchangeable without comprehensive re-optimization of synthetic routes or pharmacological profiles.

1-(4-Fluorophenyl)piperidin-4-one: Quantitative Differentiation Evidence


LogP Evidence: Lower Lipophilicity vs Chloro/Bromo Analogs

1-(4-Fluorophenyl)piperidin-4-one demonstrates a computed logP of 2.21, substantially lower than that of its 4-chloro (logP = 2.57), 4-bromo (logP = 2.2), and 4-methyl (logP = 2.58) counterparts [1][2]. This 0.36-unit logP reduction relative to the 4-chloro analog indicates enhanced hydrophilicity, which can translate to improved aqueous solubility and reduced non-specific protein binding.

medicinal chemistry drug design lipophilicity

Boiling Point Evidence: Lower Temperature vs Chloro/Bromo Analogs

The boiling point of 1-(4-Fluorophenyl)piperidin-4-one is 329.8 °C at 760 mmHg, significantly lower than that of 1-(4-chlorophenyl)piperidin-4-one (361 °C) and 1-(4-bromophenyl)piperidin-4-one (377.7 °C) . A ΔT of −31.2 °C relative to the chloro analog indicates weaker intermolecular forces, which can be advantageous for distillation-based purification and may reflect reduced π-stacking interactions.

synthetic chemistry purification process development

Density Evidence: Distinct Value vs Chloro/Methyl Analogs

The density of 1-(4-Fluorophenyl)piperidin-4-one is 1.189 g/cm³, which lies between that of 1-(4-methylphenyl)piperidin-4-one (1.085 g/cm³) and 1-(4-chlorophenyl)piperidin-4-one (1.232 g/cm³) . The 0.043 g/cm³ lower density relative to the chloro analog implies less efficient crystal packing, potentially affecting melting point, solubility, and solid-state stability.

physical chemistry quality control crystal engineering

Hammett σp Constant: Fluorine's Weak Electron Withdrawal

The Hammett para substituent constant for fluorine is σp = +0.062, placing it in a unique electronic niche: weakly electron-withdrawing by induction but capable of resonance donation. In contrast, chlorine (σp = +0.227) and bromine (σp = +0.232) are moderately electron-withdrawing, while methyl (σp = −0.170) is electron-donating [1]. This electronic divergence directly modulates the electrophilicity of the piperidin-4-one carbonyl group, affecting reactivity in nucleophilic additions, condensations, and catalytic hydrogenations.

physical organic chemistry SAR reactivity

1-(4-Fluorophenyl)piperidin-4-one: Application Scenarios


CNS Penetration: Controlled Lipophilicity Strategy

When designing CNS-targeted drug candidates, the lower lipophilicity of 1-(4-fluorophenyl)piperidin-4-one (logP 2.21) compared to its 4-chloro (2.57) and 4-methyl (2.58) analogs aligns with CNS MPO guidelines recommending logP in the 2–3 range for optimal brain permeability. This makes the fluorophenyl-4-piperidone scaffold a strategically advantageous choice for early-stage lead optimization programs aiming to balance potency and CNS exposure without exceeding desirable logD thresholds .

Energy-Efficient Distillation & Thermal Processing

The 329.8 °C boiling point of 1-(4-fluorophenyl)piperidin-4-one, which is 31 °C lower than the 4-chloro analog and 48 °C lower than the 4-bromo analog, translates to meaningful process cost savings. Industrial chemists can employ milder distillation parameters, reducing both energy consumption and the risk of thermal degradation during bulk purification, thereby improving overall process robustness and yield .

SAR Studies: Weak Electron-Withdrawing Effects

The fluorine substituent's unique Hammett σp value (+0.062) enables SAR exploration of how weak electron-withdrawal—distinct from the moderate withdrawal of chlorine (+0.227) or the donation of methyl (−0.170)—modulates carbonyl reactivity and subsequent biological activity. This allows medicinal chemists to fine-tune pharmacophore properties with greater granularity when optimizing potency and selectivity profiles [1].

QC: Density-Based Identity Verification

The density of 1-(4-fluorophenyl)piperidin-4-one (1.189 g/cm³) provides a rapid, non-destructive numerical identifier that distinguishes it from the 4-chloro (1.232 g/cm³) and 4-methyl (1.085 g/cm³) variants. Procurement scientists can integrate this value into incoming material checklists to confirm compound identity before higher-cost analytical techniques (e.g., NMR, HPLC) are deployed, streamlining quality assurance workflows .

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